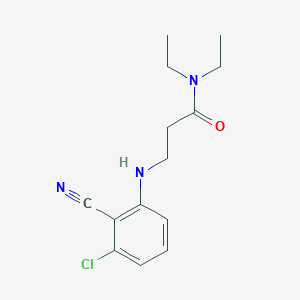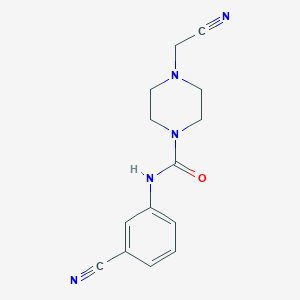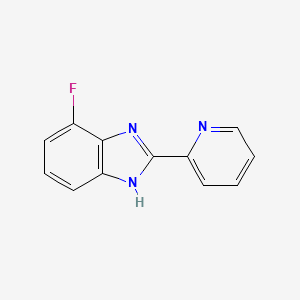
N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide, commonly known as CP 55,940, is a synthetic cannabinoid that is used in scientific research. It was first synthesized in 1988 by Pfizer scientists and has since been used to study the endocannabinoid system and its effects on the body.
Mécanisme D'action
CP 55,940 works by binding to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system is involved in various physiological processes such as pain sensation, appetite, and mood regulation. By binding to these receptors, CP 55,940 can modulate the activity of the endocannabinoid system and affect these processes.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to have analgesic properties, meaning it can reduce pain sensation. It has also been shown to have anti-inflammatory properties, which could make it useful in treating conditions such as arthritis. Additionally, CP 55,940 has been shown to affect appetite and food intake, as well as mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CP 55,940 in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. Additionally, because it is a synthetic compound, its purity and potency can be controlled. However, one limitation is that it is a potent compound and must be handled with care to avoid exposure and potential harm.
Orientations Futures
There are many potential future directions for research involving CP 55,940. One area of interest is its potential use in treating pain and inflammation. Another area of interest is its potential use in treating anxiety and mood disorders. Additionally, further research could help to elucidate the exact mechanisms by which CP 55,940 affects the endocannabinoid system and its downstream effects on physiological processes.
Méthodes De Synthèse
The synthesis of CP 55,940 involves the reaction of cyclohexanone with 3-(1H-indol-3-yl)propanoic acid in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of CP 55,940.
Applications De Recherche Scientifique
CP 55,940 is primarily used in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to bind to both the CB1 and CB2 receptors, which are found throughout the body and play a role in various physiological processes.
Propriétés
IUPAC Name |
N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-14-5-3-4-13(10-14)19-17(21)9-8-12-11-18-16-7-2-1-6-15(12)16/h1-2,6-7,11,13-14,18,20H,3-5,8-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAVQOHYXBFZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)

![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)

![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)


![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)
![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)